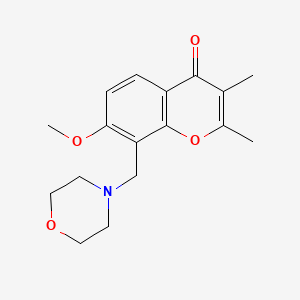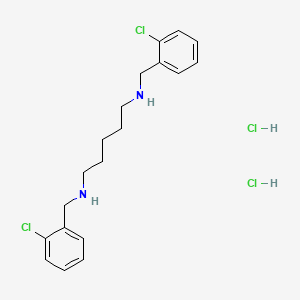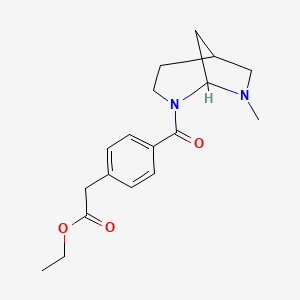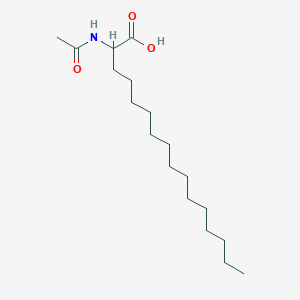
4-Chloro-2-((p-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-((p-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)aniline hydrochloride is a complex organic compound that features a chlorinated aromatic ring and a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((p-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)aniline hydrochloride typically involves multiple steps One common method includes the nucleophilic substitution reaction where a chlorinated aromatic compound reacts with a thiol in the presence of a base to form the thioether linkage
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-((p-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)aniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of nitro groups results in amines.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-((p-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-((p-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorophenylthioacetic acid
- 4,4’-Dichlorodiphenyl sulfone
- 2-Chlorophenol
Uniqueness
4-Chloro-2-((p-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)aniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
101831-51-0 |
|---|---|
Molekularformel |
C17H21Cl3N2S |
Molekulargewicht |
391.8 g/mol |
IUPAC-Name |
3-[4-chloro-2-(4-chlorophenyl)sulfanylanilino]propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H20Cl2N2S.ClH/c1-21(2)11-3-10-20-16-9-6-14(19)12-17(16)22-15-7-4-13(18)5-8-15;/h4-9,12,20H,3,10-11H2,1-2H3;1H |
InChI-Schlüssel |
QQPCCWHFAZHBMI-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CCCNC1=C(C=C(C=C1)Cl)SC2=CC=C(C=C2)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)
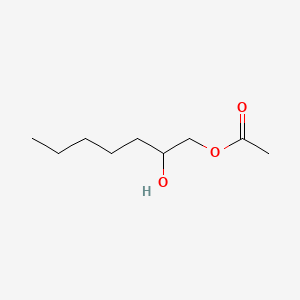
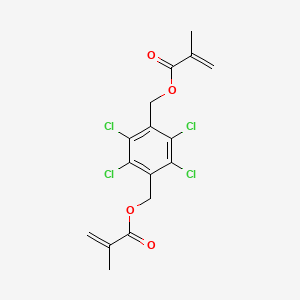
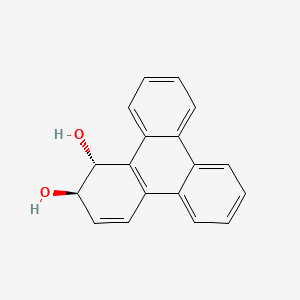

![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-2-piperidinyl)-(9ci)](/img/structure/B13750492.png)

